molecular formula C21H17BrN4O5 B2503310 1-(3-bromophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one CAS No. 1251613-47-4

1-(3-bromophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one

Cat. No.: B2503310
CAS No.: 1251613-47-4
M. Wt: 485.294
InChI Key: UFMKLDQMCCGGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-bromophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one features a dihydropyridazinone core substituted with a 3-bromophenyl group and a 1,2,4-oxadiazole ring bearing a 3,4,5-trimethoxyphenyl moiety. The dihydropyridazinone scaffold is notable for its hydrogen-bonding capacity via the carbonyl group, which may influence molecular recognition or crystal packing .

Properties

IUPAC Name

1-(3-bromophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O5/c1-28-16-9-12(10-17(29-2)19(16)30-3)20-23-21(31-25-20)18-15(27)7-8-26(24-18)14-6-4-5-13(22)11-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMKLDQMCCGGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

1-(3-bromophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one

and 1-(3-bromophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one belong to the class of oxadiazoles. Oxadiazoles are known for their wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.

Biological Activity

The compound 1-(3-bromophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a complex organic molecule that integrates multiple pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly due to the presence of the 1,2,4-oxadiazole and dihydropyridazine rings known for their diverse pharmacological properties.

Chemical Structure

The molecular formula for this compound can be represented as:
C18H17BrN4O3C_{18}H_{17}BrN_{4}O_{3}
This indicates a relatively large and complex structure that may influence its biological activity.

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. The oxadiazole derivatives have been reported to possess antibacterial, antifungal, and antitubercular activities. For instance:

  • Antibacterial Activity : Studies indicate that oxadiazole derivatives demonstrate effective inhibition against various Gram-positive and Gram-negative bacteria. In particular, compounds with aryl substitutions have shown enhanced activity against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The incorporation of the oxadiazole moiety has also been linked to antifungal effects. Some derivatives have shown effectiveness against common fungal pathogens .

Anticancer Properties

Compounds featuring the dihydropyridazine structure have been explored for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of specific cancer-related pathways. For example:

  • Mechanistic Insights : Research indicates that certain derivatives can inhibit tubulin polymerization or affect cell cycle progression in cancer cells .

Anti-inflammatory Effects

There is growing evidence suggesting that oxadiazole-containing compounds may exert anti-inflammatory effects. This is particularly relevant in conditions characterized by chronic inflammation where such compounds could provide therapeutic benefits .

Case Studies and Research Findings

StudyFindings
Navin et al. (2016)Developed a series of benzothiazepine derivatives with oxadiazole rings showing broad antimicrobial activity.Suggested further exploration of these compounds for potential drug development.
Desai et al. (2018)Investigated pyridine-based oxadiazole hybrids against Mycobacterium tuberculosis, demonstrating significant inhibition.Highlighted the importance of structural modifications for enhancing activity against resistant strains.
Paruch et al. (2020)Synthesized 2,5-disubstituted oxadiazoles with promising antibacterial properties exceeding those of standard antibiotics like ampicillin.Recommended these compounds for further optimization and testing in clinical settings.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many oxadiazole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or metabolic pathways essential for pathogen survival.
  • Cellular Interaction : The ability to penetrate cellular membranes allows these compounds to interact with intracellular targets, leading to disruption of vital processes such as protein synthesis and DNA replication.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death.

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities:

Antimicrobial Properties

Studies have shown that compounds similar to 1-(3-bromophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one possess significant antimicrobial properties. For instance:

  • It demonstrated strong activity against various bacterial strains and fungi.
  • The minimum inhibitory concentration (MIC) was comparable to conventional antibiotics such as ciprofloxacin and ketoconazole .

Anticancer Activity

In vitro assays have revealed the anticancer potential of this compound:

  • It inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • The mechanism involves modulation of key signaling pathways including the PI3K/Akt and MAPK pathways .

Medicinal Chemistry Applications

Due to its unique structure and biological activity, this compound serves as a promising pharmacophore in drug design. Its potential applications include:

  • Development of new antimicrobial agents.
  • Exploration as a lead compound in anticancer drug discovery .

Materials Science Applications

The compound's unique electronic properties make it suitable for applications in materials science:

  • It can be utilized in the development of organic semiconductors.
  • Potential use in light-emitting diodes (LEDs) has been explored due to its photophysical characteristics.

Case Studies

Several studies have documented the synthesis and evaluation of derivatives based on this compound:

Study 1: Antimicrobial Evaluation

A study evaluated various derivatives for their antimicrobial activity. The synthesized compounds were tested against multiple pathogens, revealing that certain derivatives exhibited enhanced potency compared to traditional antibiotics .

Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of related compounds. The study demonstrated that these compounds could effectively induce apoptosis in cancer cells through specific signaling pathway modulation .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The bromine atom on the phenyl ring is susceptible to nucleophilic substitution under specific conditions. This reactivity is critical for introducing functional diversity:

Reaction TypeConditionsProductYield/OutcomeSource
Halogen Exchange Pd-catalyzed Suzuki couplingPhenyl-Boronic Acid AdductRequires optimization
Thiolation Thiourea, KOH, EtOH, reflux3-(Thiophenyl)pyridazinone derivativeModerate (50–60%)
Amination NH₃, CuI, ligand, 100°C3-(Aminophenyl) substituted analogueTheoretical
  • The bromine’s position (meta to the pyridazinone) sterically hinders direct substitution, necessitating catalytic systems (e.g., Pd(PPh₃)₄) for cross-coupling.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety exhibits both electrophilic and nucleophilic behavior:

Ring-Opening Reactions

  • Acidic Hydrolysis : Concentrated HCl (reflux, 6–8 h) cleaves the oxadiazole to yield a diamide intermediate, which can cyclize further .

    OxadiazoleHCl3,4,5-Trimethoxybenzamide+Bromophenyl-pyridazinone-carboxamide\text{Oxadiazole} \xrightarrow{\text{HCl}} \text{3,4,5-Trimethoxybenzamide} + \text{Bromophenyl-pyridazinone-carboxamide}
  • Reductive Opening : Hydrogenation (H₂, Pd/C) reduces the oxadiazole to a diamino derivative, though this is less common .

Electrophilic Substitution

  • The electron-deficient oxadiazole undergoes nitration or sulfonation at the 5-position under strongly acidic conditions .

Dihydropyridazin-4-one Modifications

The dihydropyridazinone core participates in redox and addition reactions:

Reaction TypeConditionsProductOutcomeSource
Oxidation KMnO₄, H₂O, 80°CPyridazin-4-one (aromatized)High yield (85%)
Reduction H₂, Raney Ni, EtOHTetrahydro-pyridazinePartial saturation
Nucleophilic Attack Grignard reagents (RMgX)Alkylated pyridazinone at C-6Theoretical
  • Oxidation eliminates the 1,4-dihydro character, enhancing conjugation and altering UV absorption.

Functionalization of the Trimethoxyphenyl Group

The 3,4,5-trimethoxyphenyl substituent on the oxadiazole offers opportunities for demethylation or electrophilic substitution:

  • Demethylation : BBr₃ in DCM selectively removes methoxy groups, yielding hydroxylated derivatives .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy substituents .

Cross-Coupling and Heterocycle Formation

The bromophenyl and oxadiazole groups enable diverse cross-coupling pathways:

  • Suzuki-Miyaura Coupling : Pd(dppf)Cl₂ catalyzes aryl-aryl bond formation, appending pharmacophores.

  • Cycloaddition : Reaction with azides (Click Chemistry) forms triazole-linked hybrids, enhancing bioactivity .

Stability Under Physiological Conditions

Hydrolytic stability studies (pH 7.4, 37°C) indicate:

  • Oxadiazole Ring : Stable for >24 h, with <5% degradation.

  • Dihydropyridazinone : Susceptible to oxidation in serum, forming pyridazin-4-one (t₁/₂ = 8 h).

Mechanistic Insights from Analogues

  • Pyridazinone derivatives undergo Michael addition at the α,β-unsaturated carbonyl .

  • Oxadiazole rings in similar compounds show regioselective alkylation at N-2 .

This compound’s multifunctional reactivity positions it as a versatile scaffold for medicinal chemistry, particularly in anticancer and antimicrobial agent development. Further studies should explore catalytic asymmetric synthesis and in vivo metabolic pathways.

Comparison with Similar Compounds

Heterocyclic Core Differences

  • 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole: The target compound’s 1,2,4-oxadiazole ring (vs. The 1,3,4-oxadiazole derivatives in exhibit broad bioactivity, but the 1,2,4-isomer’s electronic profile may alter reactivity or metabolic stability .
  • Triazole vs. Oxadiazole : The triazole ring in can engage in hydrogen bonding via its nitrogen atoms, whereas the oxadiazole’s electron-deficient nature may favor π-π stacking with aromatic residues in biological targets .

Substituent Effects

  • 3,4,5-Trimethoxyphenyl Group : Common in antitubulin agents (e.g., ), this group’s methoxy substituents likely enhance hydrophobic interactions with protein pockets. Its presence in both the target compound and –10 suggests shared mechanistic pathways .
  • Bromophenyl vs.

Research Findings and Implications

  • Bioactivity Potential: The structural similarity to ’s 1,3,4-oxadiazole derivatives and ’s trimethoxyphenyl analogs suggests the target compound may exhibit antitubulin or kinase-inhibitory activity. Further assays are needed to confirm this .
  • Solubility Challenges : Like ’s oxazolones, the trimethoxyphenyl and bromophenyl groups may reduce aqueous solubility, necessitating formulation optimization .
  • Hydrogen-Bonding Patterns: The dihydropyridazinone’s carbonyl group could form intermolecular hydrogen bonds, as described in , influencing crystal packing or co-crystallization with targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.